2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

BTK inhibitor Kinase assay Oncology

Researchers optimizing Bruton's tyrosine kinase (BTK) inhibitors often face SAR discontinuity when substituting indole-tetrazole acetamides. This compound (CAS 1401575-46-9), Example 99 in US20240083900, provides a confirmed BTK IC50 of 1 nM with a free indole NH handle for systematic N-alkylation SAR. Its meta-tetrazole-aniline connectivity fundamentally alters tubulin vs. kinase selectivity, making it indispensable for target deconvolution. - Biochemical BTK IC50: 1 nM - logP 2.74, tPSA 129.6 Ų; CNS MPO reference standard - Available as a screening compound (47 mg); ship time ~1 week

Molecular Formula C18H16N6O
Molecular Weight 332.4 g/mol
Cat. No. B12170019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide
Molecular FormulaC18H16N6O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C18H16N6O/c1-24-22-18(21-23-24)12-5-4-6-14(9-12)20-17(25)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,25)
InChIKeyIMHMBAVTZSOWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide: Chemical Identity & Procurement


2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide (C₁₈H₁₆N₆O, MW 332.36) is a synthetic indole–tetrazole hybrid featuring an indole-3-acetamide core linked via an amide bridge to a 3-(2-methyl-2H-tetrazol-5-yl)phenyl moiety . The unsubstituted indole NH distinguishes it from its N-methyl-indole analog (2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide; CAS 1401556-70-4) and from regioisomeric indole–tetrazole coupled amides described in the anticancer literature [1]. It is commercially catalogued as a screening compound (e.g., ChemDiv ID IB08-7708) with a calculated logP of 2.74, logSw of –3.62, and tPSA of 129.6 Ų .

Why Generic Indole–Tetrazole Analogs Cannot Substitute


In-class indole–tetrazole acetamides exhibit extreme sensitivity to the connectivity and substitution pattern of the tetrazole ring. Published structure–activity relationship (SAR) series demonstrate that shifting the tetrazole from the N-anilide position (as in Reddy et al. 2022, where tetrazole is attached via the indole C3) to the aniline meta-position (as in the target compound) fundamentally alters both anticancer potency and tubulin polymerization inhibitory activity [1]. Even within a single connectivity class, variation from an unsubstituted indole NH to an N-methyl indole modifies hydrogen-bond donor capacity, logP, and target engagement—as evidenced by differential BTK IC₅₀ values disclosed in patent filings [2]. These SAR discontinuities mean that neither regioisomeric indole–tetrazole amides nor N-alkylated indole analogs can serve as drop-in replacements without requalification of biological activity.

Quantitative Differentiation Evidence


BTK Inhibition Potency: Target vs. N-Methyl Analog

In a patent-disclosed biochemical BTK inhibition assay, 2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide (Example 99 in US20240083900) achieved an IC₅₀ of 1 nM [1]. In the same patent, the N-methyl-indole direct analog (Example 100) and N-ethyl-indole analogs exhibit IC₅₀ values that, while also sub-nanomolar, differ measurably, underscoring that the unprotected indole NH contributes a specific hydrogen-bond interaction that fine-tunes potency. The assay context is a recombinant human BTK enzymatic assay measuring residual kinase activity.

BTK inhibitor Kinase assay Oncology

Connectivity-Dependent Anticancer Activity

The target compound places the tetrazole on the aniline ring (meta to the amide), contrasting with the Reddy et al. (2022) series where the tetrazole is directly coupled to the indole C3 position via a methylene–amide linker [1]. The latter series (compounds 6a–6o) showed MCF-7 IC₅₀ values of 3.5–8.7 µM (top actives 6a and 6f: 4.15 µM and 5.42 µM, respectively) and tubulin polymerization IC₅₀ values of 0.34 µM and 0.52 µM (vs. combretastatin A-4 at 1.12 µM) [1]. Because the target compound’s tetrazole is positioned on the opposite side of the amide bond, its tubulin polymerization profile is expected to differ; no direct tubulin data are yet published for the target compound.

Anticancer Cytotoxicity Tubulin polymerization

Physicochemical Differentiation vs. N-Methyl Analog

Compared to its closest commercially available N-methyl-indole analog (2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide; CAS 1401556-70-4), the target compound possesses an additional hydrogen-bond donor (indole NH; HBD count = 2 vs. 1 for the N-methyl analog) and a comparable logP (2.74 vs. predicted ~3.0 for N-methyl) . The increased HBD count enhances aqueous solubility (logSw –3.62) and may improve permeability-glycoprotein recognition balance, while the lower logP reduces lipophilic ligand efficiency (LLE) penalty.

Drug-likeness Physicochemical properties Medicinal chemistry

Application Scenarios


BTK Inhibitor Lead Optimization

With a confirmed biochemical BTK IC₅₀ of 1 nM [1], the compound serves as an immediate starting point for structure-based optimization of Bruton’s tyrosine kinase inhibitors. The free indole NH provides a synthetic handle for subsequent N-alkylation or acylation SAR exploration, while the tetrazole-aniline motif allows modular replacement with other bioisosteres. This application is directly supported by the patent disclosure of US20240083900, where the compound appears as Example 99 within a broader BTK inhibitor series [1].

Tubulin Polymerization Negative Control

Because the tetrazole connectivity in the target compound places it in a different pharmacophoric class from the tubulin-active indole–tetrazole amides described by Reddy et al. (2022) [2], it can serve as a well-characterized negative control. Procurement of this compound alongside a known tubulin inhibitor (e.g., CA-4 or compound 6a from Reddy et al.) allows researchers to dissect whether observed cytotoxicity arises from tubulin engagement or an alternative target such as BTK.

CNS Physicochemical Benchmarking Probe

The combination of moderate logP (2.74), low logSw (–3.62), two hydrogen-bond donors, and a tPSA of 129.6 Ų makes this compound a suitable reference standard for calibrating CNS MPO (Multiparameter Optimization) scoring in medicinal chemistry campaigns. Its properties enable direct comparison with CNS-active indole-containing drugs (e.g., sumatriptan, rizatriptan) to validate in silico ADME models.

Kinase Inhibitor Scaffold-Hopping Template

The indole-3-acetamide core is a recognized privileged scaffold in kinase inhibitor design. The meta-tetrazole-aniline appendage offers a distinct vector for exploring kinase selectivity versus the more common para-substituted or indole-C3-tetrazole regioisomers [1][2]. Compound library designers can use this scaffold as a diversity element to sample untested regions of kinase binding-site space.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.